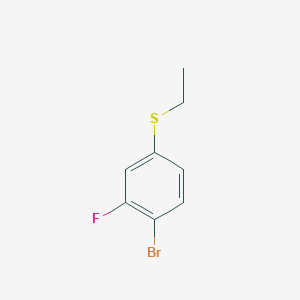
(4-Bromo-3-fluorophenyl)(ethyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-3-fluorophenyl)(ethyl)sulfane is an organic compound that features a bromine atom, a fluorine atom, and an ethylsulfane group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-fluorophenyl)(ethyl)sulfane typically involves the reaction of 4-bromo-3-fluoroaniline with ethylsulfenyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-fluorophenyl)(ethyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the sulfane group.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the sulfane group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-3-fluorophenyl)(ethyl)sulfane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Bromo-3-fluorophenyl)(ethyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-3-fluorophenyl)(methyl)sulfane
- (4-Bromo-2-fluorophenyl)(methyl)sulfane
- (3-Bromo-4-fluorophenyl)(ethyl)sulfane
Uniqueness
(4-Bromo-3-fluorophenyl)(ethyl)sulfane is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, as well as the presence of the ethylsulfane group. These structural features confer distinct chemical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C8H8BrFS |
|---|---|
Molecular Weight |
235.12 g/mol |
IUPAC Name |
1-bromo-4-ethylsulfanyl-2-fluorobenzene |
InChI |
InChI=1S/C8H8BrFS/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 |
InChI Key |
RIWHQEMTQUETRX-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC(=C(C=C1)Br)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














